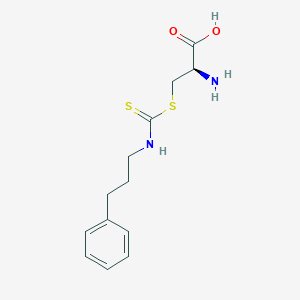

S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine

Description

Properties

IUPAC Name |

(2R)-2-amino-3-(3-phenylpropylcarbamothioylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S2/c14-11(12(16)17)9-19-13(18)15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEUXBMTQJJHED-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=S)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCNC(=S)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160393 | |

| Record name | S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137915-13-0 | |

| Record name | S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137915130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent System : Reactions are typically conducted in aqueous or aqueous-organic biphasic systems (e.g., water:methanol 1:1 v/v) to balance solubility and reactivity.

-

pH Control : A mildly alkaline pH (8.0–9.0) is maintained using phosphate or bicarbonate buffers to deprotonate the cysteine thiol, enhancing nucleophilicity.

-

Temperature and Time : Room temperature (20–25°C) for 12–24 hours achieves >90% conversion, as monitored by reverse-phase HPLC.

Table 1: Representative Yields from Direct Conjugation

| Starting Material Ratio (Isothiocyanate:Cysteine) | Yield (%) | Purity (%) |

|---|---|---|

| 1:1 | 92 | 95 |

| 1:1.2 | 95 | 97 |

| 1:0.8 | 85 | 91 |

Purification involves precipitation in cold acetone or chromatography on silica gel (eluent: chloroform/methanol/acetic acid 8:2:0.1). Nuclear magnetic resonance (NMR) confirms the structure: -NMR (DO) δ 7.2–7.4 (m, 5H, aromatic), 3.8 (t, 2H, -CH-S), 3.1 (m, 2H, -CH-NH).

Chemoenzymatic Synthesis Using Tryptophan Synthase

A four-step chemoenzymatic approach adapts methods developed for S-phenyl-L-cysteine. This route ensures stereoselectivity and high purity (>99.9%) by leveraging the substrate specificity of tryptophan synthase.

Stepwise Procedure

-

Grignard Reaction : 3-Phenylpropyl magnesium bromide is prepared from 3-phenylpropyl bromide and magnesium in tetrahydrofuran (THF).

-

Nucleophilic Addition : The Grignard reagent reacts with ethyl cyanoformate to form 3-phenylpropyl cyanocarbonate.

-

Hydrolysis : Acidic hydrolysis (HCl, 6M) yields 3-phenylpropyl isothiocyanate.

-

Enzymatic Coupling : Tryptophan synthase catalyzes the condensation of 3-phenylpropyl isothiocyanate with L-serine in ammonium acetate buffer (pH 8.5) at 37°C.

Key Data

-

Stereochemical Purity : >99.9% enantiomeric excess (ee) confirmed by chiral HPLC.

-

Enzyme Efficiency : Turnover number (k) = 12.5 s, Michaelis constant (K) = 2.4 mM for L-serine.

Michael Addition-Reduction Strategy

Inspired by the synthesis of S-[3-hydroxy-1-propylpropyl]-L-cysteine, this method employs a Michael addition followed by selective reduction.

Synthetic Pathway

-

Michael Addition : L-Cysteine reacts with (2E)-2-(3-phenylpropyl)acrylic acid ethyl ester in ethanol/water (3:1) at pH 9.0, yielding a β-thioether adduct.

-

Reduction : Sodium trimethoxyborohydride selectively reduces the ester to a primary alcohol without affecting the thiocarbamoyl group.

-

Oxidation : Mild oxidation with hydrogen peroxide (0.1% v/v) forms the thiocarbamoyl linkage.

Analytical Validation

-

Mass Spectrometry : ESI-MS m/z 327.1 [M+H] (calculated 327.4).

-

-NMR : 176.8 ppm (C=O), 45.2 ppm (-S-CH-), 38.1 ppm (-NH-CS-).

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Chemistry

For peptides incorporating S-(N-(3-phenylpropyl)(thiocarbamoyl))-cysteine, Fmoc-based SPPS offers precise control. The trityl (Trt) group protects the cysteine thiol during synthesis, enabling on-resin disulfide formation if required.

Protocol Highlights

-

Coupling : HBTU/HOBt activation in DMF, 2-hour coupling time.

-

Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) for 2 hours.

Yield and Purity

Comparative Analysis of Methods

Table 2: Method Comparison

| Parameter | Direct Conjugation | Chemoenzymatic | Michael Addition | SPPS |

|---|---|---|---|---|

| Yield (%) | 85–95 | 81.3 | 70–80 | 75–85 |

| Purity (%) | 91–97 | >99.9 | 85–90 | >98 |

| Stereoselectivity | Moderate | High | Low | High |

| Scalability | Excellent | Moderate | Limited | Limited |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine can undergo various chemical reactions, including:

Oxidation: The thiocarbamoyl group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiocarbamoyl group to thiols or amines.

Substitution: Nucleophilic substitution reactions can occur at the thiocarbamoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Various substituted thiocarbamoyl derivatives.

Scientific Research Applications

Biochemical Research

S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine is primarily studied for its role in enzyme inhibition and protein modification. It serves as a valuable tool for probing cysteine residues in proteins, which are crucial for various biological functions.

Case Study:

A study demonstrated that this compound could induce Glutathione S-transferase (GST) activity in mice, suggesting its potential for enhancing detoxification mechanisms against carcinogens without apparent toxicity . This highlights its utility in cancer research and toxicology.

Medicinal Chemistry

The compound is being investigated for therapeutic applications, particularly as an anti-inflammatory and anticancer agent. Its ability to activate GST suggests it may help in detoxifying harmful substances within the body.

Potential Mechanisms:

- Enzyme Activation: By inducing GST activity, it may enhance the body's capacity to detoxify carcinogens.

- Protein Interaction: The thiocarbamoyl group allows specific interactions with cysteine residues in target proteins, potentially modulating their activity .

Industrial Applications

In the industrial sector, this compound can be utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for producing various derivatives through oxidation and reduction reactions.

Reactions:

- Oxidation: Can yield sulfoxides or sulfones.

- Reduction: Can convert to thiols or amines.

- Substitution: Nucleophilic substitution can lead to diverse thiocarbamoyl derivatives.

Comparative Analysis of Related Compounds

| Compound | Structure | Application |

|---|---|---|

| S-Methylcysteine | Similar structure with a methyl group | Antioxidant properties |

| S-Ethylcysteine | Similar structure with an ethyl group | Potentially similar applications |

| N-(3-Phenylpropyl)thiocarbamoyl derivatives | Variations in functional groups | Diverse biochemical applications |

This compound stands out due to its dual functionality—both as a cysteine derivative and a thiocarbamoyl compound—allowing it to interact specifically with proteins involved in critical biological processes .

Mechanism of Action

The mechanism of action of S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine involves its interaction with cysteine residues in proteins. The thiocarbamoyl group can form covalent bonds with the thiol group of cysteine, leading to the modification of protein function. This interaction can affect various molecular pathways, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: Cysteine Conjugates of Isothiocyanates

The compound is part of a class of arylalkyl isothiocyanate-cysteine conjugates . Key analogs include:

Key Findings :

- Enzyme Induction : Both BTTC and PTTC are more potent GST inducers than their parent isothiocyanates in murine models. PTTC shows superior HO-1 activation in renal cells .

- Toxicity : Parent isothiocyanates (BITC, PPITC) are volatile and cytotoxic, whereas cysteine conjugates exhibit reduced toxicity while retaining bioactivity .

- Solubility : Conjugates are water-soluble, enhancing bioavailability compared to hydrophobic parent compounds .

Parent Isothiocyanates: Comparative Toxicity and Bioactivity

Mechanistic Differences :

Biological Activity

S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine, a conjugate of cysteine and phenylalkyl isothiocyanate, has garnered attention for its biological activity, particularly in the context of enzyme induction and potential protective effects against carcinogenic agents. This article delves into its biological activity, supported by research findings, case studies, and data tables.

Cysteine derivatives have been extensively studied for their biological properties, including antioxidant and cytoprotective activities. The specific compound this compound is notable for its role in enhancing the activity of detoxifying enzymes like glutathione S-transferase (GST), which plays a crucial role in cellular defense mechanisms.

The biological activity of this compound primarily involves:

- Enzyme Induction : This compound has been shown to induce GST activity, which is essential for detoxifying harmful compounds such as nitrosamines, a class of carcinogens associated with bladder cancer .

- Cytoprotection : The conjugate exhibits protective effects against cellular damage induced by various stressors, including chemotherapeutic agents like cisplatin. It does so by upregulating heme oxygenase-1 (HO-1), an enzyme that provides cytoprotection through antioxidant mechanisms .

Enzyme Induction Studies

A study evaluated the potency of this compound in inducing GST activity compared to its parent isothiocyanates. The findings indicated that this conjugate was less toxic and more effective than the parent compounds in various tissues, particularly in the bladder .

Table 1: GST Activity Induction by Cysteine Conjugates

| Compound | GST Activity (μmol/min/mg protein) | Toxicity Level |

|---|---|---|

| S-(N-benzyl(thiocarbamoyl))-L-cysteine | High | Low |

| S-(N-(3-Phenylpropyl)(thiocarbamoyl))-L-cysteine | Moderate | Very Low |

| Parent Isothiocyanate | Variable | Moderate |

Cytoprotective Effects

In models of cisplatin-induced renal injury, this compound demonstrated significant protective effects by enhancing HO-1 expression. This induction mitigated apoptosis and renal dysfunction associated with cisplatin treatment .

Case Study: Cisplatin-Induced Renal Injury

In a controlled study involving Wistar rats treated with cisplatin, administration of this compound resulted in:

- Reduced Creatinine Levels : Indicative of improved renal function.

- Decreased Apoptosis : Lower levels of caspase-3 activation were observed in renal tissues treated with the compound compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting and quantifying S-(N-(3-Phenylpropyl)(thiocarbamoyl))-L-cysteine in biological matrices?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with UV spectrometry for quantification in crude samples, as validated for structurally similar cysteine derivatives like S-phenyl-L-cysteine. For purified samples, polarimetric analysis (rotational analysis) is preferred due to higher specificity for chiral centers . Mass spectrometry (MS) or tandem MS (LC-MS/MS) can enhance sensitivity and confirm molecular identity, especially given the thiocarbamoyl group’s susceptibility to degradation .

Q. How is S-(N-(3-Phenylpropyl)(thiocarbamoyl))-L-cysteine synthesized, and what are critical reaction conditions?

- Methodological Answer : The compound is synthesized via conjugation of L-cysteine with 3-phenylpropyl isothiocyanate under controlled alkaline conditions (pH 8–9) to favor nucleophilic thiol attack. Reaction temperature (25–30°C) and nitrogen atmosphere are critical to prevent oxidation of the thiol group. Purification involves recrystallization or column chromatography to isolate the thiocarbamoyl adduct .

Q. What structural characterization techniques are suitable for verifying the thiocarbamoyl moiety?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the thiocarbamoyl (-N-C(=S)-) linkage. Infrared (IR) spectroscopy can identify characteristic C=S stretches (~1200–1050 cm⁻¹). X-ray crystallography, as used in studies of similar thiocarbamates, resolves spatial arrangements and potential degradation products (e.g., free dithiodiethylcarbamate) .

Advanced Research Questions

Q. What mechanisms underlie the chemopreventive activity of S-(N-(3-Phenylpropyl)(thiocarbamoyl))-L-cysteine, particularly in colon cancer models?

- Methodological Answer : The compound acts as a histone deacetylase (HDAC) inhibitor, modulating epigenetic regulation of tumor suppressor genes. In vitro assays (e.g., HDAC enzymatic inhibition kits) and in vivo xenograft models are used to validate activity. Compare dose-dependent effects on apoptosis (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry) in HT-29 or HCT116 colon cancer cell lines .

Q. How do structural modifications (e.g., phenylpropyl chain length) influence the compound’s bioactivity and metabolic stability?

- Methodological Answer : Synthesize analogs with varying alkyl chain lengths (e.g., phenylhexyl vs. phenylpropyl) and assess their HDAC inhibitory potency using enzyme kinetics. Metabolic stability can be evaluated via liver microsome assays, monitoring thiocarbamoyl cleavage by cytochrome P450 enzymes. Compare urinary metabolites (e.g., S-(2-carboxypropyl)cysteine) using LC-MS to identify degradation pathways .

Q. How can contradictory data on the compound’s pro-apoptotic vs. cytoprotective effects be resolved?

- Methodological Answer : Context-dependent effects may arise from differential expression of target enzymes (e.g., HDAC isoforms) or interaction with glutathione pathways. Use siRNA knockdown of HDAC1/2 or glutathione-depletion models (e.g., BSO treatment) to isolate mechanisms. Cross-validate findings with transcriptomic (RNA-seq) and metabolomic (untargeted LC-MS) profiling .

Q. What experimental strategies mitigate challenges in studying thiocarbamoyl adduct stability during in vitro assays?

- Methodological Answer : Use reducing agents (e.g., DTT or TCEP) to prevent disulfide formation. For long-term stability studies, employ accelerated degradation conditions (e.g., elevated temperature or UV exposure) and monitor breakdown products via LC-MS. Structural analogs with fluorinated phenyl groups may enhance stability for crystallographic studies .

Key Research Gaps and Recommendations

- Structural-Activity Relationships : Systematic comparison with analogs (e.g., S-(N-phenylthiocarbamoyl)-glutathione) to delineate HDAC isoform specificity .

- Metabolic Fate : Urinary metabolite profiling in preclinical models to identify bioactivation/deactivation pathways .

- Synergy Studies : Evaluate combinatorial effects with sulforaphane or other chemopreventive agents to enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.